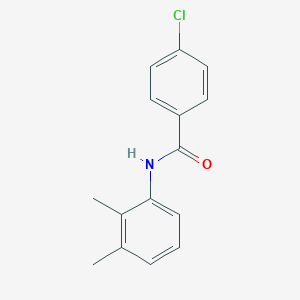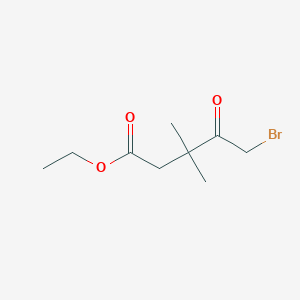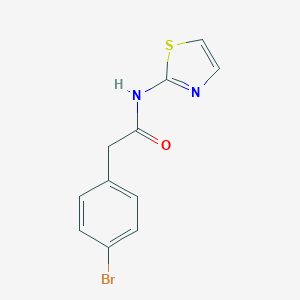
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that has been synthesized to target specific biological pathways in the body.
作用机制
The mechanism of action of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its specificity towards certain biological pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the high cost of synthesis can limit the availability of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide for research purposes.
未来方向
There are several future directions for research on 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, and identify new pathways that it may target. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, which could increase its availability for research purposes.
In conclusion, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown potential therapeutic applications in various diseases. Its specificity towards certain biological pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action, and to explore its potential in new therapeutic applications.
合成方法
The synthesis of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate product is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
属性
CAS 编号 |
6184-70-9 |
|---|---|
产品名称 |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
分子式 |
C11H9BrN2OS |
分子量 |
297.17 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
InChI 键 |
ONKKUHNUCHZGFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
规范 SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)
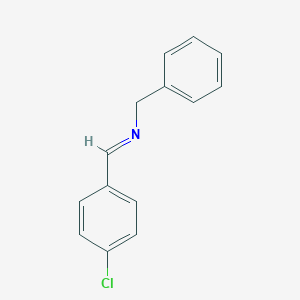

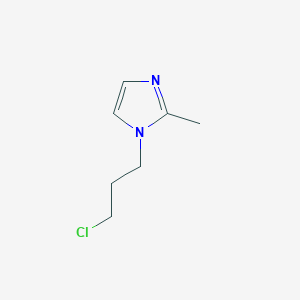
![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)

